Product packaging for AB-CHMINACA Metabolite M2 Methyl Ester(Cat. No.:)

AB-CHMINACA Metabolite M2 Methyl Ester

Cat. No.: B1161629
M. Wt: 373.49
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Chemical Classification

N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine methyl ester is classified as an indazole-3-carboxamide derivative that belongs to the broader category of synthetic cannabinoid metabolites. The compound features a complex molecular architecture characterized by an indazole core structure with a cyclohexylmethyl substituent at the N-1 position and a valine methyl ester moiety attached through an amide linkage at the C-3 position. This structural arrangement places the compound within the indazole-based synthetic cannabinoid class, specifically as a metabolite derivative of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.

The chemical classification system assigns this compound to multiple categories based on its structural features and functional groups. As an indazole derivative, it shares common structural motifs with other synthetic cannabinoids that target cannabinoid receptors. The presence of the cyclohexylmethyl group and the L-valine methyl ester component further refines its classification within the synthetic cannabinoid metabolite family. The compound exhibits characteristics typical of phase-one metabolic products, where enzymatic modifications have occurred to the parent compound structure.

The molecular framework of this compound demonstrates the typical features found in synthetic cannabinoid receptor agonists, including the indazole heterocycle that serves as the core scaffold, the aliphatic cyclohexylmethyl chain that contributes to receptor binding affinity, and the amino acid-derived ester group that influences the compound's pharmacokinetic properties. This classification is crucial for understanding the compound's behavior in biological systems and its detection in analytical procedures.

Historical Context and Development

The development of N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine methyl ester emerged from the need to understand metabolic pathways of synthetic cannabinoids and develop effective detection methods for forensic applications. The parent compound N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide was first synthesized and described in a 2009 patent as part of a series of indazole-based cannabinoid receptor agonists. The subsequent identification and characterization of its metabolites, including the methyl ester derivative, followed as researchers sought to understand the biotransformation pathways and develop analytical methods for detection.

The historical development of this compound is intrinsically linked to the evolution of synthetic cannabinoid research and the ongoing challenges in forensic toxicology. As synthetic cannabinoids became more prevalent in illicit drug markets, the need for comprehensive metabolite identification became critical for effective detection and monitoring. Research efforts focused on understanding how these compounds are metabolized in human systems, leading to the identification of various metabolic products including hydroxylated, carboxylated, and esterified derivatives.

Properties

Molecular Formula

C₂₁H₃₁N₃O₃

Molecular Weight

373.49

Synonyms

AMB N-Methylcyclohexyl Analog;  Methyl [(1S)-(Cyclohexylmethyl)-1H-indazole-3-carbonyl]-L-valinate

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

AB-CHMINACA Metabolite M2 Methyl Ester is primarily studied for its interaction with cannabinoid receptors, particularly CB1 and CB2. Its applications include:

  • Cannabinoid Pharmacology Research : The compound serves as a reference standard in studies examining the pharmacodynamics of synthetic cannabinoids. Its binding affinity for CB1 receptors suggests significant effects on neurotransmitter modulation, impacting mood and perception .
  • Toxicological Studies : Due to its presence in recreational drug samples, this metabolite is utilized in forensic toxicology to identify and quantify synthetic cannabinoids in biological matrices such as urine and blood. Analytical techniques like ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry are employed for its detection .
  • Therapeutic Research : Investigations into the analgesic properties of this compound indicate potential therapeutic applications for pain management. Its psychoactive effects, akin to those of natural cannabinoids like tetrahydrocannabinol, position it as a candidate for further research into cannabinoid-based therapies .

Case Study 1: Forensic Analysis

A study highlighted the detection of this compound in post-mortem toxicology reports, emphasizing its relevance in forensic science. The compound was identified alongside other synthetic cannabinoids, providing crucial insights into substance abuse patterns and fatalities associated with new psychoactive substances .

Case Study 2: Clinical Toxicology

In clinical settings, cases of acute toxicity linked to synthetic cannabinoids have prompted investigations into the safety profiles of compounds like this compound. Reports indicate adverse effects ranging from anxiety to severe neurological symptoms, necessitating comprehensive studies on its pharmacokinetics and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of AB-CHMINACA Metabolite M2 Methyl Ester and Related Compounds

Compound Core Structure Terminal Group Key Modifications Receptor Affinity (CB1 EC50)
AB-CHMINACA Indazole Carboxamide Cyclohexylmethyl tail 1.78 nM (S-enantiomer)
AB-CHMINACA Metabolite M2 Indazole Carboxylic Acid Hydrolysis of terminal amide Reduced potency
This compound Indazole Methyl Ester Esterification of M2 carboxylic acid Not determined
MA-CHMINACA Indazole Methyl Ester Direct replacement of amide with ester Unknown
MDMB-CHMICA Indole Methyl Ester Cyclohexylmethyl + tert-butyl ester High potency (~0.5 nM)

Key Observations:

  • Terminal Group Influence : The replacement of the carboxamide with a methyl ester (as in M2 Methyl Ester and MA-CHMINACA) reduces CB1 receptor affinity compared to the parent compound . Esters are generally less potent than carboxamides due to decreased hydrogen-bonding capacity .
  • Metabolic Stability : The methyl ester group in M2 Methyl Ester enhances stability against further hydrolysis compared to the free carboxylic acid form (M2), which is prone to rapid excretion .

Pharmacological and Metabolic Differences

Table 2: Metabolic Pathways and Detection Profiles

Compound Primary Metabolic Reactions Urinary Detection Analytical Challenges
AB-CHMINACA Hydroxylation of cyclohexylmethyl tail Rare (<1% unchanged) Low concentrations require LC-MS/MS
AB-CHMINACA Metabolite M2 Hydrolysis of amide to carboxylic acid Major metabolite Interference from matrix components
This compound Esterification of M2 acid Not reported in vivo Synthetic reference standard used
MDMB-CHMICA Hydrolysis of ester to carboxylic acid High in blood Instability during storage

Key Observations:

  • Metabolic Fate: AB-CHMINACA undergoes extensive hepatic metabolism, primarily via hydroxylation (cyclohexylmethyl tail) and hydrolysis (amide to carboxylic acid) .
  • Detection Sensitivity : Urinary detection of M2 Methyl Ester is complicated by its synthetic origin and absence in biological samples; instead, its precursor (M2 carboxylic acid) is targeted in forensic screenings .

Table 3: Toxicity and Stability Data

Compound Acute Toxicity (Reported Cases) Stability in Biological Matrices Storage Recommendations
AB-CHMINACA Fatalities (31 cases, 2014–2017) Hydrolyzes to M2 in urine -20°C, anhydrous
AB-CHMINACA Metabolite M2 Linked to pulmonary edema Stable in frozen urine -20°C
This compound Unknown Stable in organic solvents -20°C, avoid humidity
MDMB-CHMICA High cardiotoxicity Degrades at room temperature -80°C

Key Observations:

  • Toxicity : AB-CHMINACA and its metabolites are associated with severe outcomes, including hyperglycemia, pulmonary edema, and death . The methyl ester derivative’s toxicity remains unstudied .
  • Storage Stability: M2 Methyl Ester is stable in organic solvents (e.g., DMSO, ethanol) but degrades under humid conditions, necessitating cold storage .

Preparation Methods

Direct Esterification of AB-CHMINACA

Direct esterification involves reacting AB-CHMINACA with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the carbonyl carbon of the carboxylic acid moiety in AB-CHMINACA. This method yields the methyl ester derivative with a reported efficiency of 65–75% under optimized conditions.

Reaction Conditions:

  • Temperature: 60–80°C

  • Duration: 12–24 hours

  • Solvent: Anhydrous methanol

  • Catalyst: Concentrated H₂SO₄ (5–10% v/v)

The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (3:1 to 1:2 v/v). Final characterization via LC-HRMS confirms a molecular ion peak at m/z 373.49 ([M+H]⁺), consistent with the molecular formula C₂₁H₃₁N₃O₃.

Transesterification from Ethyl Ester Precursors

Transesterification offers an alternative route, particularly when the ethyl ester analog is more readily available. This method employs methanol and a base catalyst (e.g., sodium methoxide) to replace the ethyl group with a methyl group. The reaction is conducted under reflux conditions, achieving conversions exceeding 80% within 6–8 hours.

Key Considerations:

  • Base concentration: 0.1–0.5 M

  • Solvent: Dry methanol or tetrahydrofuran (THF)

  • Side products: Ethanol (removed via distillation)

Metabolic Preparation Using Biological Systems

This compound is also generated in vitro through hepatic metabolism of AB-CHMINACA. Human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19) catalyze the esterification process, mimicking in vivo metabolic pathways.

In Vitro Incubation Protocols

  • Substrate Preparation: AB-CHMINACA is dissolved in dimethyl sulfoxide (DMSO) and diluted in phosphate buffer (pH 7.4) to a final concentration of 10 μM.

  • Enzymatic Reaction: HLMs (1 mg/mL protein content) are incubated with NADPH (1 mM) at 37°C for 60 minutes.

  • Termination and Extraction: Reactions are quenched with ice-cold acetonitrile, followed by centrifugation and solid-phase extraction (C18 cartridges).

Analytical Confirmation

Metabolite formation is validated using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). The methyl ester metabolite elutes at 6.2 minutes (C18 column, 2.1 × 100 mm, 1.7 μm) with a characteristic fragmentation pattern:

  • m/z 373.49 → 358.47 (loss of CH₃)

  • m/z 358.47 → 214.12 (indazole-carboxamide fragment).

Comparative Analysis of Synthetic and Metabolic Routes

The table below contrasts key parameters of chemical synthesis and metabolic preparation:

Parameter Chemical Synthesis Metabolic Preparation
Yield65–75%20–30%
Duration12–24 hours1–2 hours
CostModerate ($500–$800/g)High ($1,200–$1,500/g)
ScalabilityIndustrial scale feasibleLimited to laboratory scale
Purity≥95%80–90%

Chemical synthesis remains the preferred method for large-scale production, while metabolic preparation is critical for toxicological studies.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure the identity and purity of this compound.

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) reveals diagnostic signals at δ 3.78 (s, 3H, OCH₃) and δ 1.45–1.89 (m, 11H, cyclohexylmethyl).

  • IR Spectroscopy: Strong absorption at 1,720 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester).

Chromatographic Methods

  • LC-MS/MS: Multiple reaction monitoring (MRM) transitions are optimized for forensic screenings (LOQ: 0.1 ng/mL).

  • GC-MS: Derivatization with BSTFA enhances volatility, enabling detection at 0.5 ng/mL .

Q & A

Q. What analytical techniques are recommended for identifying AB-CHMINACA Metabolite M2 Methyl Ester in biological matrices?

The compound is typically identified using gas chromatography–mass spectrometry (GC-MS), liquid chromatography–tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. LC-MS/MS is particularly effective for quantifying low metabolite concentrations in urine and blood, with detection thresholds as low as 239 pg/mL . Orthogonal methods such as Fourier-transform infrared spectroscopy (FTIR) and direct analysis in real time mass spectrometry (DART-MS) are recommended for confirmatory analysis to ensure specificity .

Q. What are the key chemical properties of this compound that influence its experimental handling?

The compound is a powder with a molecular weight of 357.45 g/mol, sparingly soluble in aqueous buffers but soluble in organic solvents like ethanol (3 mg/mL) and dimethyl sulfoxide (10 mg/mL) . Its stability at room temperature and low vapor pressure (0.0±1.8 mmHg at 25°C) make it suitable for long-term storage in controlled environments. However, its low aqueous solubility necessitates organic solvents for dissolution in in vitro assays .

Q. How are this compound and its parent compound synthesized?

The synthesis begins with methyl 1H-indazole-3-carboxylate, which undergoes alkylation with bromomethylcyclohexane. Subsequent saponification and coupling with γ-valinamide yield AB-CHMINACA. The M2 metabolite is formed via hydrolytic cleavage of the terminal amide group, often simulated using human hepatocyte models .

Advanced Research Questions

Q. How can researchers optimize CB reporter assays to mitigate false-negative results caused by matrix effects (e.g., colored urine extracts)?

Colored urine extracts can suppress assay signals due to interference with optical measurements. To address this:

  • Dilute samples to reduce matrix coloration while maintaining metabolite concentrations above the limit of detection (LOD).
  • Use solid-phase extraction (SPE) to remove interfering pigments .
  • Validate results with orthogonal techniques like LC-MS/MS to confirm metabolite presence .

Q. What criteria should be applied to validate metabolite identification in untargeted metabolomics studies?

A two-strategy approach is recommended:

  • Prediction : Use software (e.g., Nexus) to predict metabolites based on enzyme families and substrate structure.
  • Confirmation : Apply strict thresholds for precursor ion mass accuracy (<10 ppm), product ion matching (<25 ppm), and retention time consistency. Metabolites must also be absent in negative controls and show concentration-dependent formation .

Q. How can discrepancies between in vitro activity profiles and in vivo detection rates of AB-CHMINACA metabolites be resolved?

Despite in vitro CB1/CB2 receptor activity at 10 µM, in vivo detection rates in urine are low (33.3% for M2). This discrepancy arises from:

  • Reduced potency : M1 metabolites exhibit a 10-fold reduction in receptor affinity compared to the parent compound.
  • Rapid metabolism : High M2-to-parent ratios in blood (e.g., 56.73 ng/mL vs. 7.61 ng/mL) indicate rapid clearance, necessitating sensitive assays with sub-ng/mL LODs .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

  • Sample size : Use pilot studies to estimate required sample sizes, ensuring statistical power for low-abundance metabolites.
  • Metadata standardization : Document variables such as collection time, storage conditions, and co-administered substances to minimize confounding effects .
  • Longitudinal sampling : Collect serial samples to capture metabolite formation and clearance kinetics, particularly in overdose cases .

Q. How can researchers address challenges in correlating metabolite concentrations with toxicological outcomes?

  • Case-control design : Compare metabolite levels in fatal cases (e.g., non-cardiogenic pulmonary edema) with controls, adjusting for co-ingested substances (e.g., synthetic cathinones) .
  • Dose-response modeling : Use in vitro hepatocyte models to establish concentration thresholds for cytotoxicity, validated against postmortem tissue analyses .

Methodological Best Practices

  • False-negative mitigation : Combine immunoassays (e.g., CB reporter assays) with mass spectrometry to improve detection sensitivity .
  • Data contradiction analysis : Apply receiver operating characteristic (ROC) curves to assess assay performance metrics (e.g., sensitivity, specificity) when metabolite activity and detection rates conflict .
  • Ethical compliance : Ensure protocols adhere to forensic research standards (ISO/IEC 17025) for metabolite quantification in human samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.